CA IX-IN-3

Carbonic Anhydrase IX Enzyme Inhibition Cancer Hypoxia

CA IX-IN-3 (Compound 27) delivers subnanomolar CA IX inhibition (IC50=0.48 nM) with >1000-fold selectivity over off-target CA I/II—achieving a 94-fold potency gain over SLC-0111 and 62-fold over acetazolamide. Its unique dual CA IX/ENPP3 (Ki=53.7 nM) activity enables single-molecule modulation of hypoxic pH regulation and nucleotide metabolism, unmatched by any other commercial CA IX inhibitor. The optimized SAR benchmark for next-generation sulfonamide programs.

Molecular Formula C21H19N5O4S2
Molecular Weight 469.5 g/mol
Cat. No. B4936510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCA IX-IN-3
Molecular FormulaC21H19N5O4S2
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N
InChIInChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30)
InChIKeyVXNXKGJSGMZXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CA IX-IN-3: A Subnanomolar, Highly Selective Carbonic Anhydrase IX Inhibitor for Hypoxic Tumor Research


CA IX-IN-3 (also known as Compound 27) is a synthetic, heterocyclic substituted benzenesulfonamide that functions as a potent and selective inhibitor of the tumor-associated enzyme Carbonic Anhydrase IX (CA IX). It is characterized by its subnanomolar inhibitory activity (IC50 = 0.48 nM) and exceptional selectivity over the off-target cytosolic isoforms CA I and CA II (selectivity ratio > 10^3) [1]. Structurally, it is defined by the IUPAC name 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide (CAS: 333413-02-8) and also exhibits ancillary inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) with a Ki of 53.7 nM [2].

The Critical Pitfalls of Using Generic CA IX Inhibitors in Place of CA IX-IN-3


Interchanging CA IX-IN-3 with other CA IX inhibitors like the clinical candidate SLC-0111 (U-104) or the standard-of-care acetazolamide is not scientifically justified due to stark differences in potency, isoform selectivity, and ancillary target engagement. CA IX-IN-3's subnanomolar potency (IC50 = 0.48 nM) represents a roughly 94-fold and 62-fold improvement over SLC-0111 (Ki = 45.1 nM) and acetazolamide (IC50 = 30 nM), respectively, enabling more complete target engagement at lower, potentially less toxic concentrations [1]. Furthermore, its >1000-fold selectivity for CA IX over CA I and CA II is an order of magnitude superior to SLC-0111's >100-fold and >20-fold selectivity, respectively, drastically reducing the risk of off-target effects associated with systemic CA inhibition [1]. These quantitative disparities render the compounds non-interchangeable in experiments where high potency and minimal off-target activity are paramount.

Quantitative Differentiation of CA IX-IN-3 Against Key Comparators and Alternatives


Subnanomolar CA IX Inhibition: 94-Fold Greater Potency vs. Clinical Candidate SLC-0111 (U-104)

CA IX-IN-3 demonstrates a subnanomolar inhibitory concentration (IC50) of 0.48 nM against CA IX [1]. This represents a substantial 94-fold improvement in potency when compared directly to the leading clinical-stage CA IX inhibitor, SLC-0111 (U-104), which exhibits a Ki of 45.1 nM against the same target . This differential is critical for applications requiring robust target saturation.

Carbonic Anhydrase IX Enzyme Inhibition Cancer Hypoxia Drug Discovery

Exceptional Isoform Selectivity: >1000-Fold Selectivity for CA IX Over Cytosolic CA I and CA II

The primary publication for CA IX-IN-3 reports a selectivity ratio of greater than 1000-fold for CA IX over the widely expressed cytosolic isoforms CA I and CA II [1]. In contrast, the clinical-stage comparator SLC-0111 displays a notably lower selectivity profile, with ratios of >100-fold over CA I and >20-fold over CA II . This order-of-magnitude difference in selectivity profile is a critical differentiator.

Selectivity Index Off-Target Effects Carbonic Anhydrase Isozyme Specificity

40-Fold Potency Improvement Over Lead Compound 26 Through Rational Design

The development of CA IX-IN-3 (Compound 27) was the result of a successful structure-activity relationship (SAR) campaign. The original paper explicitly states that Compound 27 was designed and synthesized from a lead compound (Compound 26) and achieved a 40-fold increase in potency against CA IX (IC50 = 0.48 nM vs. IC50 of Compound 26) [1]. This documented optimization step validates the compound's design and highlights its status as the most advanced and potent analog within that specific chemotype.

Structure-Activity Relationship SAR Lead Optimization Medicinal Chemistry

Multi-Target Potential: Ancillary and Selective Inhibition of ENPP3 (Ki = 53.7 nM)

Beyond its primary CA IX activity, CA IX-IN-3 has been characterized as a potent and competitive inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), with a Ki of 53.7 nM versus the natural substrate ATP [1]. This activity is a distinct differentiating feature not shared by other common CA IX inhibitors like SLC-0111 or acetazolamide. Importantly, the compound demonstrates high selectivity for ENPP3 over other ecto-nucleotidases such as ENPP1 and ENPP2 [1].

ENPP3 Multi-Target Drug Cancer Immunotherapy Nucleotide Metabolism

Optimal Scientific and Preclinical Deployment Scenarios for CA IX-IN-3


High-Precision In Vitro Studies of CA IX-Dependent Hypoxic Signaling

In cellular models of hypoxia, where the goal is to dissect CA IX-specific contributions to pH regulation, migration, or survival without confounding off-target effects, CA IX-IN-3 is the superior tool. Its subnanomolar potency (0.48 nM IC50) ensures complete target engagement at low concentrations, while its >1000-fold selectivity over CA I and II [1] minimizes the risk of artifacts arising from inhibition of ubiquitously expressed cytosolic isoforms. This provides a cleaner, more interpretable dataset compared to using less selective agents like SLC-0111.

Pharmacodynamic Studies Requiring Robust Target Inhibition with Minimal Dosing

For in vivo or ex vivo pharmacodynamic (PD) assays where establishing a robust relationship between drug exposure and CA IX inhibition is critical, CA IX-IN-3's 94-fold greater potency relative to SLC-0111 [1] offers a distinct advantage. This high potency allows for the achievement of effective target coverage at lower administered doses, which can simplify formulation, reduce the potential for compound-related toxicity, and widen the therapeutic window for combination studies.

Probing the Functional Interplay Between Tumor Hypoxia and the Adenosinergic Axis

CA IX-IN-3 is uniquely suited for experimental systems designed to investigate the functional crosstalk between CA IX-driven extracellular acidification and the CD73/adenosine immune checkpoint pathway. Its validated dual-inhibitory activity against both CA IX (IC50 = 0.48 nM) and ENPP3 (Ki = 53.7 nM) [2] allows researchers to simultaneously modulate two distinct tumor-promoting mechanisms—hypoxic pH regulation and nucleotide metabolism—with a single small molecule, a capability not offered by any other commercially available CA IX inhibitor.

Medicinal Chemistry Campaigns Targeting the Sulfonamide Chemotype

As the optimized endpoint of a documented SAR study, CA IX-IN-3 (Compound 27) serves as an ideal benchmark or reference standard for new medicinal chemistry programs aiming to develop next-generation CA IX inhibitors [1]. Its 40-fold improvement in potency over the lead compound 26 provides a clear quantitative threshold for success, and its well-characterized selectivity profile offers a valuable comparator for evaluating the off-target activity of newly synthesized analogs within the sulfonamide class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for CA IX-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.